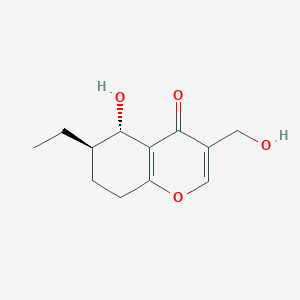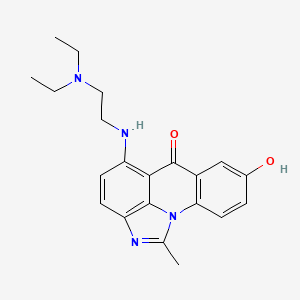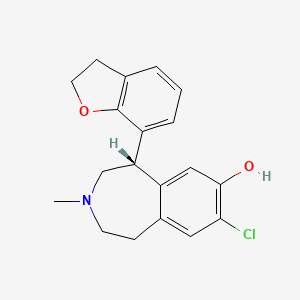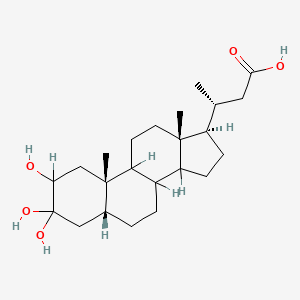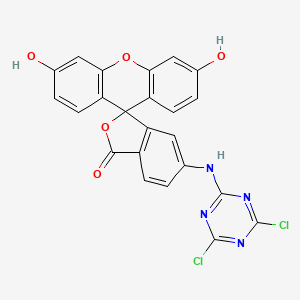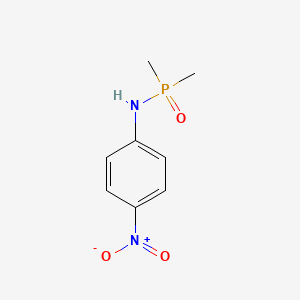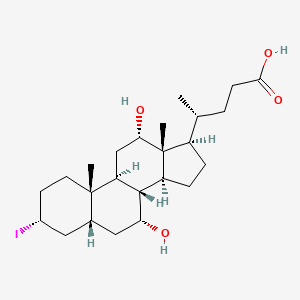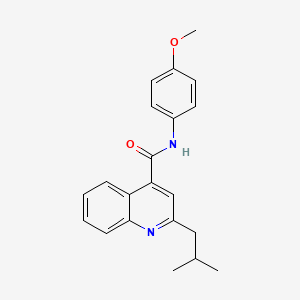
N-(4-methoxyphenyl)-2-(2-methylpropyl)-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-2-(2-methylpropyl)-4-quinolinecarboxamide is an aromatic amide.
Wissenschaftliche Forschungsanwendungen
Radioligand Development for PET Imaging
N-(4-methoxyphenyl)-2-(2-methylpropyl)-4-quinolinecarboxamide derivatives have been explored for developing radioligands suitable for positron emission tomography (PET) imaging. Specifically, compounds such as N-[methyl-11C]-3-methyl-4-phenyl-N-(phenylmethyl)quinoline-2-carboxamide have shown potential for noninvasive assessment of peripheral benzodiazepine type receptors in vivo with PET. This has implications for diagnosing and monitoring various medical conditions (Matarrese et al., 2001).
Diuretic and Hypertension Treatment
Compounds related to N-(4-methoxyphenyl)-2-(2-methylpropyl)-4-quinolinecarboxamide, such as 6-hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, have been identified for their strong diuretic properties. These compounds can potentially be used in new remedies for hypertension, as shown in their polymorphic modifications and structural analysis (Shishkina et al., 2018).
Antibacterial and Antifungal Agents
Quinoxaline derivatives, including those with a structure similar to N-(4-methoxyphenyl)-2-(2-methylpropyl)-4-quinolinecarboxamide, have been synthesized and evaluated for their antibacterial and antifungal activities. One such compound showed significant efficacy against Aspergillus fumigatus and Streptococcus pneumonia (Soliman, 2013).
Synthesis in Ionic Liquids
The synthesis of related quinoline compounds has been explored using ionic liquids as catalysts. This includes the synthesis of 6-hydroxy-3,4-dihydro-2(1H)-quinolinone, demonstrating innovative approaches to the synthesis of complex organic compounds (Yuan Jia-chen, 2014).
Pharmacological Evaluation for Analgesic and Anti-inflammatory Properties
Quinazolin-4(3H)-ones derivatives, structurally related to N-(4-methoxyphenyl)-2-(2-methylpropyl)-4-quinolinecarboxamide, have been synthesized and investigated for their analgesic and anti-inflammatory activities. This research offers insights into potential therapeutic applications of such compounds (Alagarsamy & Murugesan, 2007).
In Vitro Metabolism Studies
Studies have been conducted on the in vitro metabolism of compounds similar to N-(4-methoxyphenyl)-2-(2-methylpropyl)-4-quinolinecarboxamide, using liver microsomes and techniques like HPLC and mass spectrometry. Such studies are crucial for understanding the metabolic pathways and potential therapeutic applications of these compounds (Choi et al., 2001).
Eigenschaften
CAS-Nummer |
332358-01-7 |
|---|---|
Produktname |
N-(4-methoxyphenyl)-2-(2-methylpropyl)-4-quinolinecarboxamide |
Molekularformel |
C21H22N2O2 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)-2-(2-methylpropyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C21H22N2O2/c1-14(2)12-16-13-19(18-6-4-5-7-20(18)22-16)21(24)23-15-8-10-17(25-3)11-9-15/h4-11,13-14H,12H2,1-3H3,(H,23,24) |
InChI-Schlüssel |
YYPIRLSZECYZHW-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=NC2=CC=CC=C2C(=C1)C(=O)NC3=CC=C(C=C3)OC |
Kanonische SMILES |
CC(C)CC1=NC2=CC=CC=C2C(=C1)C(=O)NC3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



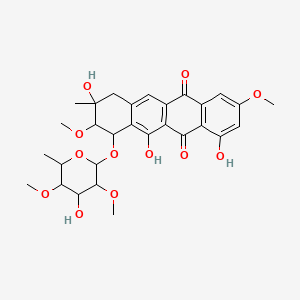
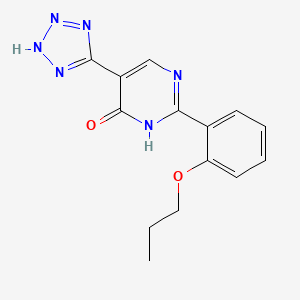
![2-[(5-Carboxy-4-hydroxy-2-methylhexan-3-yl)amino]-N-methoxy-2-oxoethanimine oxide](/img/structure/B1202417.png)

